molecular formula C21H23N5O B2607435 2-Amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde CAS No. 865660-52-2

2-Amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde

Cat. No.: B2607435
CAS No.: 865660-52-2
M. Wt: 361.449
InChI Key: JDJJDVSKTKAMPX-UHFFFAOYSA-N
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Description

2-Amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde is a complex organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Properties

IUPAC Name

2-amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c1-25(13-16-9-5-3-6-10-16)19-18(15-27)20(24-21(22)23-19)26(2)14-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJJDVSKTKAMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C(=NC(=N2)N)N(C)CC3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzylamine derivatives with pyrimidine intermediates under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product and may involve specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

2-Amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde has been investigated for its potential as a therapeutic agent. Its structure allows it to act as a precursor for synthesizing various biologically active compounds.

Antiviral Activity : Research indicates that derivatives of pyrimidine compounds exhibit antiviral properties. For instance, certain pyrimidine derivatives have been shown to inhibit viral replication and could serve as intermediates in the synthesis of antiviral drugs .

Anticancer Properties : Some studies suggest that pyrimidine derivatives can induce apoptosis in cancer cells. The ability of 2-amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde to form complexes with metal ions may enhance its anticancer activity .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Synthesis of Nucleotide Derivatives : The compound can be utilized to synthesize nucleotide analogs, which are crucial for developing antiviral and anticancer therapies. This application leverages its reactive aldehyde group to form nucleoside derivatives .

Building Block for Heterocycles : Its structural features make it a valuable building block for synthesizing various heterocyclic compounds, which are prevalent in pharmaceuticals .

Material Science

In material science, 2-amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde can be employed in the development of polymeric materials.

Polymerization Reactions : The compound's functional groups allow for polymerization reactions that can lead to the formation of novel materials with tailored properties for specific applications .

Case Study 1: Antiviral Applications

A study conducted on pyrimidine derivatives demonstrated that certain modifications to the molecular structure could enhance antiviral activity against specific viruses such as HIV and Hepatitis C. Researchers synthesized derivatives based on 2-amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde and tested their efficacy in vitro .

Case Study 2: Anticancer Research

In another investigation, researchers explored the anticancer potential of a series of pyrimidine derivatives related to 2-amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde. The study found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for future drug development .

Mechanism of Action

The mechanism of action of 2-Amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives, such as:

Uniqueness

2-Amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-Amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde (CAS No. 865660-52-2) is a pyrimidine derivative that has garnered attention for its biological activities, particularly in pharmacological applications. This compound features a complex structure that contributes to its diverse biological functions, including potential therapeutic effects against various diseases.

  • Molecular Formula : C21H23N5O
  • Molecular Weight : 361.44 g/mol
  • Melting Point : 214-215 °C
  • Boiling Point : 635.5 ± 65.0 °C

These properties suggest that the compound is stable under standard laboratory conditions, which is advantageous for further biological evaluations and applications .

Antagonistic Properties

Recent studies have identified 2-amino-4,6-bis[benzyl(methyl)amino]pyrimidine derivatives as selective antagonists of adenosine receptors (ARs), particularly the A1AR subtype. The binding affinities and selectivities were assessed through radioligand binding assays, revealing significant potential for these compounds in modulating adenosinergic signaling pathways .

Structure-Activity Relationship (SAR)

The exploration of various substitutions on the pyrimidine core has led to insights into the structure-activity relationships:

  • Aromatic Residues : The presence of different aromatic groups at positions R4 and R6 significantly influences selectivity profiles.
  • Methyl Group Influence : The introduction of a methyl group at the exocyclic amino group enhances selectivity towards A1AR .

Pharmacological Implications

The pharmacokinetic profiles of synthesized derivatives indicate promising therapeutic potentials. These compounds have been evaluated for their efficacy in modulating pathways associated with various conditions, including cancer and cardiovascular diseases.

Study 1: Adenosine Receptor Modulation

In a comprehensive study involving a library of 108 derivatives, researchers evaluated the adenosinergic profile of these compounds. The findings highlighted several candidates with high selectivity for A1AR, suggesting their potential use in treating conditions like heart failure and ischemia .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of related pyrimidine derivatives. These studies demonstrated that certain compounds exhibited cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents .

Data Summary

Compound NameBiological ActivityBinding Affinity (Ki)Selectivity
Compound AA1AR Antagonist10 nMHigh
Compound BCytotoxic AgentN/AModerate
Compound CA2AAR Modulator15 nMLow

This table summarizes key findings from various studies on the biological activity of related compounds, emphasizing their potential therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for 2-amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde, and what reaction conditions influence yield?

The compound can be synthesized via multi-step condensation and cyclization reactions. A common approach involves:

  • Step 1 : Condensation of pyrimidine precursors with benzyl(methyl)amine under reflux in ethanol or methanol, catalyzed by acetic acid or trifluoroacetic acid (TFA) to activate the aldehyde group .
  • Step 2 : Introduction of the carbaldehyde group via Vilsmeier–Haack reaction using POCl₃ and DMF at 0–5°C, followed by hydrolysis .
  • Critical factors : Temperature control during carbaldehyde formation (exothermic reactions may lead to side products) and stoichiometric ratios of amines to pyrimidine intermediates to avoid over-substitution .

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in substitution patterns?

  • X-ray crystallography is the gold standard for confirming the positions of benzyl(methyl)amino and aldehyde groups, as seen in related pyrimidine derivatives (e.g., CCDC-762860 for Co(II) complexes) .
  • NMR spectroscopy : Use 13C^{13}\text{C}-DEPT and 1H^{1}\text{H}-15N^{15}\text{N} HMBC to distinguish between N-benzyl and N-methyl signals, especially in crowded aromatic regions .
  • HPLC-MS with a C18 column and formic acid/ACN gradient ensures purity and detects byproducts like over-alkylated analogs .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Flash chromatography using silica gel (hexane/ethyl acetate gradient) separates polar aldehyde-containing products from non-polar impurities.
  • Recrystallization from ethanol/water mixtures (7:3 v/v) at 4°C improves crystalline purity, leveraging the compound’s moderate solubility in polar solvents .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic substitution or cross-coupling reactions?

  • The aldehyde group acts as an electrophilic site for nucleophilic additions (e.g., hydrazine for hydrazone formation), while the electron-rich pyrimidine core facilitates Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis .
  • Computational studies (DFT) on related pyrimidines show that substituents at the 4- and 6-positions modulate electron density at the 5-carbaldehyde site, affecting reaction kinetics .

Q. What role does this compound play in the synthesis of bioactive pyridopyrimidine derivatives?

It serves as a precursor for fused heterocycles with pharmacological relevance. For example:

  • Antimicrobial agents : Condensation with malononitrile yields 2-amino-4,6-bis(coumarinyl)benzonitrile derivatives, which exhibit antibacterial activity against S. aureus (MIC = 8 µg/mL) .
  • Kinase inhibitors : The aldehyde group enables Schiff base formation with primary amines, generating analogs tested against EGFR and VEGFR2 .

Q. How can contradictions in spectroscopic vs. crystallographic data be resolved for this compound?

  • Case study : Discrepancies in NH₂ group positioning (observed in NMR but absent in crystallography) may arise from dynamic proton exchange in solution. Use variable-temperature NMR (VT-NMR) to confirm tautomeric equilibria .
  • Complementary techniques : Pair X-ray data with IR spectroscopy (amide I/II bands) and high-resolution mass spectrometry (HRMS) to validate molecular geometry .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Molecular docking (AutoDock Vina) : Dock the compound into ATP-binding pockets of kinases (e.g., PDB ID 9D6) using flexible side-chain algorithms and MM-GBSA scoring .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify key interactions (e.g., hydrogen bonds with Lys68 in EGFR) .

Q. How do steric effects from benzyl(methyl)amino substituents impact regioselectivity in subsequent reactions?

  • Steric hindrance : Bulky substituents at the 4- and 6-positions direct electrophiles (e.g., nitrating agents) to the less hindered 5-carbaldehyde site, as shown in nitration studies of analogous pyrimidines .
  • Experimental validation : Compare reaction outcomes with des-methyl analogs to quantify steric contributions using Hammett plots .

Q. Methodological Notes

  • Safety : Handle aldehydes and amines in fume hoods; PPE (gloves, goggles) is mandatory due to potential sensitization risks .
  • Data reproducibility : Archive raw spectral data (NMR, HPLC) in institutional repositories and cross-validate with independent synthetic batches .

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